molecular formula C9H4BrF3 B8169999 2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene

2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene

Cat. No.: B8169999
M. Wt: 249.03 g/mol
InChI Key: KLZMFDNAZZXKPR-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is an organic compound characterized by a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Alkyne Formation: . For example, starting with 1-(trifluoromethyl)benzene, bromination at the appropriate position can yield the desired product.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Sonogashira coupling, where a trifluoromethyl-substituted benzene is coupled with an ethynyl halide in the presence of a palladium catalyst and copper(I) iodide.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing a corresponding hydrocarbon.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium amide (NaNH₂) and strong bases can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid or trifluoromethylbenzaldehyde.

  • Reduction: 2-Ethynyl-1-(trifluoromethyl)benzene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene exerts its effects depends on the specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a molecule to its target receptor. The ethynyl group can provide a reactive site for further chemical modifications.

Molecular Targets and Pathways Involved:

  • Receptor Binding: The trifluoromethyl group can interact with specific receptors, altering their activity.

  • Enzyme Inhibition: The compound can inhibit certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the ethynyl group.

  • 4-Bromo-1-ethynyl-2-(trifluoromethyl)benzene: Structural isomer with different positions of substituents.

  • 1-Bromo-4-ethynylbenzene: Lacks the trifluoromethyl group.

Uniqueness: 2-Bromo-4-ethynyl-1-(trifluoromethyl)benzene is unique due to the combination of trifluoromethyl and ethynyl groups on the benzene ring, which provides distinct chemical properties and reactivity compared to its isomers and similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-bromo-4-ethynyl-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMFDNAZZXKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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